molecular formula C8H7NO B14624543 2-Methylidene-2,3-dihydro-1,3-benzoxazole CAS No. 57114-73-5

2-Methylidene-2,3-dihydro-1,3-benzoxazole

Katalognummer: B14624543
CAS-Nummer: 57114-73-5
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: XWPHROCGRQOCJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidene-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that features a benzene ring fused with an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes heating a mixture of 2-aminophenol and an aldehyde in the presence of a catalyst, such as copper iodide, at elevated temperatures . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidene-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methylidene-2,3-dihydro-1,3-benzoxazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Methylidene-2,3-dihydro-1,3-benzoxazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: A simpler analog with similar structural features.

    2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.

    Benzothiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

57114-73-5

Molekularformel

C8H7NO

Molekulargewicht

133.15 g/mol

IUPAC-Name

2-methylidene-3H-1,3-benzoxazole

InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5,9H,1H2

InChI-Schlüssel

XWPHROCGRQOCJK-UHFFFAOYSA-N

Kanonische SMILES

C=C1NC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.